5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQGIGOYRRRQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2,4-Triazole-3-thiol Core
The 1,2,4-triazole-3-thiol nucleus is commonly prepared by cyclization of thiosemicarbazide derivatives or hydrazide precursors under reflux conditions in alkaline media. One efficient method involves:
- Reacting substituted hydrazides with alkyl or aryl isothiocyanates in ethanol to form acyl/aroyl-substituted thiosemicarbazides.
- Subsequent reflux in 4N sodium hydroxide solution to induce cyclization to 1,2,4-triazole-5-thione derivatives.
- Neutralization with hydrochloric acid to precipitate the triazole-thiol compound.
This method yields the triazole-3-thiol core with good purity and moderate to high yields (typically 59% or higher).
Introduction of the 4-Methyl Group
The 4-methyl substitution on the triazole ring is generally introduced by using methyl-substituted hydrazides or by methylation of the triazole ring post-cyclization. Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times for such methylated triazole derivatives, with optimal conditions at 600 W power for 30 minutes yielding up to 97%.
Attachment of the 1-(2,4-Difluorophenoxy)ethyl Substituent
The key step for the target compound is the substitution at the 5-position of the triazole ring with the 1-(2,4-difluorophenoxy)ethyl group. This is typically achieved by nucleophilic substitution reactions involving:
- The reaction of 3-mercapto-1,2,4-triazole (the thiol form) with an appropriate alkylating agent bearing the 1-(2,4-difluorophenoxy)ethyl moiety.
- Use of potassium carbonate as a base to deprotonate the thiol, enhancing nucleophilicity.
- Conducting the reaction in polar aprotic solvents such as N,N,N',N'-hexamethylphosphoric triamide (HMPA) at elevated temperatures (around 80°C) in sealed tubes under inert or air atmosphere.
- Reaction times typically extend to 24 hours to ensure complete conversion.
After reaction completion, the mixture is treated with acetic acid, extracted with methylene chloride, washed with brine, dried, concentrated, and purified by column chromatography to isolate the desired product.
Reaction Conditions and Yields
Analytical and Purification Techniques
- Chromatography: Column chromatography is the preferred method for purification, ensuring removal of unreacted starting materials and side products.
- Spectroscopic Characterization: NMR (proton and carbon), IR spectroscopy, and mass spectrometry are used to confirm the structure and purity.
- Melting Point Determination: Used to assess compound purity and identity.
- Gas Chromatography: Employed for monitoring reaction progress and purity in some cases.
Research Findings and Optimization Notes
- The use of potassium carbonate as a mild base is critical for efficient thiol deprotonation without causing side reactions.
- HMPA as a solvent enhances nucleophilicity and solubility of reactants, improving yields.
- Sealed tube reactions under controlled temperature and atmosphere prevent oxidation and degradation of sensitive intermediates.
- Microwave-assisted synthesis offers a promising alternative for rapid and high-yield preparation of methylated triazole derivatives, potentially applicable to this compound class.
- The reaction time of 24 hours at 80°C is standard for the alkylation step, but optimization may reduce this with microwave or alternative heating methods.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,4-Difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms on the phenoxy ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
5-[1-(2,4-Difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a triazole derivative with potential applications as an antibacterial and antifungal agent .
Basic Information
- Formula :
- Molecular Weight : 271.29 g/mol
- CAS Number : 861409-17-8
- MDL Number : MFCD04968905
- Hazard : Irritant
Potential Applications
Triazole derivatives, including 5-[1-(2,4-Difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have demonstrated a wide range of pharmacological activities .
- Antifungal Activity : Incorporating a 1,2,4-triazole-thioether moiety into a myrtenal molecule can increase antifungal activity . Some triazole derivatives exhibit higher antifungal activity than commercial fungicides against certain fungi .
- Antibacterial Activity : Certain synthesized clinafloxacin-triazole hybrids have shown good antibacterial and antifungal activities, comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . Specifically, compound 28g with a 2,4-difluoro at phenyl ring exhibited potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . Other 1,2,4-triazole derivatives have demonstrated better bactericidal activity than control bismerthiazol against phytopathogenic bacterium X. oryzae pv. oryzae . The presence of strongly electron-withdrawing substituents, such as 2,4-di-F, on the benzene ring can enhance antibacterial activity .
Mechanism of Action
The mechanism of action of 5-[1-(2,4-Difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Substituent Effects on the Phenoxy Group
The target compound’s 2,4-difluorophenoxyethyl substituent distinguishes it from closely related analogs:
- Chloro/Methyl Substitutions: 5-[1-(4-Chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 588673-53-4) replaces fluorine with chlorine and adds a methyl group on the phenoxy ring. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce membrane permeability but enhance hydrophobic interactions in target binding.
- Methoxypropan-2-yl Substitutions: 5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol () features a methoxypropan-2-yl group at the 4-position. The methoxy group increases hydrophilicity, which could improve aqueous solubility compared to the target compound’s methyl group.
Triazole Core Modifications
Sulfonyl and Phenylsulfonyl Derivatives :
- Compounds like 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () incorporate sulfonyl groups, which enhance electron-withdrawing effects and may improve binding affinity to enzymes like cytochrome P450. The absence of a sulfonyl group in the target compound suggests differences in metabolic pathways and target selectivity.
- Benzimidazole-Triazole Hybrids: Analogs such as 2-((5-(4-(6-Chloro-1H-benzimidazol-2-yl)phenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-difluorophenyl)ethan-1-one () integrate benzimidazole moieties, known for intercalation into DNA or inhibition of kinases.
Data Table: Key Comparative Features
Biological Activity
5-[1-(2,4-Difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 861409-17-8) is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of triazoles known for their diverse pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical formula of 5-[1-(2,4-Difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is C₁₁H₁₁F₂N₃OS. The presence of the triazole ring and thiol group contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁F₂N₃OS |
| Molecular Weight | 297.32 g/mol |
| CAS Number | 861409-17-8 |
| Hazard Classification | Irritant |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit cancer cell proliferation in various lines:
- Colon Carcinoma (HCT-116) : A related triazole compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells, indicating potent anticancer activity .
- Breast Cancer (T47D) : Other derivatives showed IC50 values of 27.3 μM and 43.4 μM against T47D cells .
These findings suggest that the incorporation of the difluorophenoxy group may enhance the anticancer properties of this specific triazole derivative.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal : Triazole derivatives are noted for their ability to combat various bacterial strains and fungi. In vitro studies have shown that these compounds possess good antibacterial activity comparable to established antibiotics .
Antioxidant Activity
Antioxidant properties are crucial in mitigating oxidative stress-related diseases. The DPPH radical scavenging method has been employed to assess the antioxidant capacity of related triazole compounds, revealing significant antioxidant activity .
Study on Triazole Derivatives
A comprehensive study focused on synthesizing various triazole-thiol derivatives highlighted their potential in treating microbial infections and cancer. The synthesized compounds were screened for antimicrobial activities and displayed moderate to significant efficacy against several pathogens .
Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships (SAR) in triazole derivatives has led to the identification of key functional groups that enhance biological activity. For instance, modifications to the thiol group and the introduction of electron-withdrawing groups like difluorophenyl have been associated with increased potency against cancer cells .
Q & A
Basic: What are the common synthetic routes for preparing 5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazole core. Key steps include:
- Step 1: Reacting 2,4-difluorophenol with ethyl bromoacetate to form a phenoxyethyl ester intermediate (analogous to methods in ).
- Step 2: Cyclocondensation of thiocarbazide derivatives with the ester intermediate under reflux in polar solvents like ethanol or methanol, often with acid/base catalysis ().
- Step 3: Purification via recrystallization or column chromatography to isolate the thiol derivative ().
Critical parameters include solvent choice (ethanol/methanol for reflux; DMF/THF for controlled reactivity) and reaction time (4–12 hours) .
Basic: How is the structure of this triazole derivative confirmed analytically?
Answer:
Standard characterization methods include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., 2,4-difluorophenoxy and methyl groups).
- Mass spectrometry (HRMS) for molecular weight confirmation.
- FT-IR to identify thiol (-SH) and triazole ring vibrations (~2550 cm⁻¹ for S-H stretch; 1500–1600 cm⁻¹ for triazole C=N).
For crystallographic validation, single-crystal X-ray diffraction (as in ) is recommended to resolve stereochemical ambiguities .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol/methanol improve cyclization ().
- Catalyst use: Acidic (e.g., glacial acetic acid) or basic (e.g., K₂CO₃) conditions accelerate intermediate formation ().
- Temperature control: Reflux (~80°C) for cyclization vs. room temperature for condensation ().
- Purification: Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves byproducts (). Statistical tools like Design of Experiments (DoE) can systematically evaluate parameters .
Advanced: How to address contradictions in reported biological activity data for structurally similar triazoles?
Answer:
Discrepancies may arise from:
- Structural analogs: Minor substituent changes (e.g., fluoro vs. chloro groups) alter bioactivity ().
- Assay variability: Standardize protocols (e.g., MIC for antifungal studies) and use reference compounds.
- Mechanistic studies: Employ molecular docking (e.g., CYP51 enzyme for antifungals) or in vitro target-binding assays ().
Comparative studies using isosteric replacements (e.g., -OCH₃ vs. -Cl) and meta-analyses of published data are critical .
Advanced: What methodologies validate the compound’s potential as a therapeutic agent?
Answer:
- In vitro screening: Antifungal (Candida spp.), antibacterial (Gram-positive/Gram-negative), and cytotoxicity assays (MTT on mammalian cells) ().
- Mechanistic studies: Fluorescence quenching to assess DNA intercalation or enzyme inhibition assays (e.g., lanosterol demethylase for antifungals) ().
- ADMET profiling: Solubility (shake-flask method), metabolic stability (microsomal assays), and toxicity (Ames test) ().
Use PubChem data (e.g., molecular weight, logP) for preliminary pharmacokinetic predictions .
Basic: What are the key structure-activity relationships (SAR) for this compound?
Answer:
Critical SAR features include:
- Triazole ring: Essential for hydrogen bonding with biological targets.
- 2,4-Difluorophenoxy group: Enhances lipophilicity and membrane permeability.
- Methyl substitution at N4: Stabilizes the triazole ring conformation ().
- Thiol (-SH) group: Participates in covalent interactions (e.g., disulfide bonds with proteins) ().
Comparative studies with analogs (e.g., 4-ethyl vs. 4-methyl) highlight substituent effects on bioactivity .
Advanced: How can computational tools enhance the design of derivatives with improved properties?
Answer:
- Molecular docking: Predict binding modes to targets (e.g., fungal CYP51 using AutoDock Vina).
- QSAR modeling: Correlate substituent properties (e.g., Hammett constants) with bioactivity.
- DFT calculations: Optimize geometry and electronic properties (e.g., HOMO/LUMO for redox activity) ().
- MD simulations: Assess stability in biological membranes (e.g., GROMACS for lipid bilayer interactions).
Validate predictions with synthetic analogs and bioassays .
Advanced: What strategies mitigate metabolic instability of the thiol group in vivo?
Answer:
- Prodrug approach: Replace -SH with disulfide (-S-S-) or acetyl-protected (-S-Ac) groups ().
- Nanocarrier encapsulation: Use liposomes or polymeric nanoparticles to shield the thiol moiety ().
- Structural modification: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidation susceptibility.
In vitro microsomal assays (e.g., liver S9 fractions) assess metabolic pathways .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Thiol reactivity: Derivatize with iodoacetamide or Ellman’s reagent for LC-MS/MS stability.
- Matrix effects: Use isotopically labeled internal standards (e.g., deuterated analogs).
- Detection limits: Optimize HPLC conditions (C18 column, 0.1% formic acid in mobile phase) with UV detection at 254 nm.
Validation per ICH guidelines ensures reproducibility .
Advanced: How can cross-disciplinary approaches (e.g., materials science) expand its applications?
Answer:
- Polymer synthesis: Incorporate into coordination polymers via thiol-metal bonds (e.g., Ag⁺/Au³⁺) for catalytic applications ().
- Surface functionalization: Graft onto nanoparticles (Au, SiO₂) for targeted drug delivery ().
- Anticorrosion coatings: Exploit thiol’s affinity for metal surfaces (e.g., steel) in industrial coatings.
Collaborate with engineering disciplines (e.g., membrane technology, ) for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
